SKi-178

Description

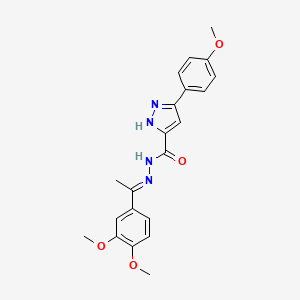

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUWEBOUKIKRP-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SKI-178 in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel small molecule inhibitor demonstrating significant therapeutic potential in Acute Myeloid Leukemia (AML). Initially developed as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), further research has revealed a multi-targeted mechanism of action that synergistically induces potent cytotoxic effects in AML cells, including multidrug-resistant subtypes. This technical guide provides a detailed examination of the molecular pathways affected by SKI-178, a summary of its efficacy in AML cell lines, and comprehensive protocols for the key experiments used to elucidate its mechanism of action.

Core Mechanism of Action: A Dual-Pronged Attack

SKI-178 exerts its anti-leukemic effects through a unique, dual mechanism of action that converges to potently induce apoptosis in AML cells.[1][2][3] It functions as both an inhibitor of sphingosine kinases and a disruptor of microtubule dynamics.[1][2] This polypharmacological profile is critical to its efficacy, as the simultaneous inhibition of these two distinct cellular processes results in a synergistic apoptotic response.[1][2]

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

SKI-178 was originally designed as a selective inhibitor of SphK1 but has since been shown to directly engage and inhibit both Sphingosine Kinase 1 and 2 (SphK1 and SphK2).[1][4] The sphingosine kinases are crucial enzymes in the regulation of the "sphingolipid rheostat," a balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[5] By inhibiting SphK1 and SphK2, SKI-178 blocks the conversion of sphingosine to S1P, leading to two key outcomes:

-

Decreased pro-survival S1P levels: This reduction in S1P attenuates signaling pathways that promote cell proliferation and survival.

-

Increased pro-apoptotic ceramide levels: The accumulation of the substrate, ceramide, triggers intrinsic apoptotic pathways.[3]

Disruption of Microtubule Dynamics

In addition to its activity as a sphingosine kinase inhibitor, SKI-178 functions as a microtubule-disrupting agent.[1][2] It binds to the colchicine (B1669291) binding site on tubulin, inhibiting microtubule polymerization.[5] This disruption of the microtubule network leads to a critical failure in the mitotic spindle apparatus, causing cells to arrest in the M-phase of the cell cycle.[6][7]

Signaling Pathways and Cellular Consequences

The dual actions of SKI-178 initiate a specific signaling cascade that culminates in the execution of apoptosis. The process is not simply an additive effect but a synergistic one, where microtubule disruption sensitizes AML cells to the effects of SphK inhibition.[1]

Prolonged Mitosis and Sustained CDK1 Activation

The primary consequence of microtubule disruption by SKI-178 is a prolonged mitotic arrest.[6][7] During this arrest, Cyclin-Dependent Kinase 1 (CDK1), a key regulator of mitosis, remains persistently activated.[6][7] This sustained CDK1 activation is a critical node in the mechanism of SKI-178, as entry into mitosis is required for the drug to induce apoptosis.[6]

Inactivation and Degradation of Anti-Apoptotic Bcl-2 Family Proteins

The sustained activation of CDK1 during the SKI-178-induced mitotic arrest leads to the simultaneous phosphorylation of several pro-survival members of the Bcl-2 protein family.[6][7]

-

Phosphorylation of Bcl-2 and Bcl-xL: CDK1 directly phosphorylates and inactivates the anti-apoptotic functions of Bcl-2 and Bcl-xL.[6]

-

Phosphorylation and Degradation of Mcl-1: Sustained CDK1 activation also leads to the phosphorylation and subsequent proteasomal degradation of Myeloid Cell Leukemia-1 (Mcl-1), another critical anti-apoptotic protein that is frequently overexpressed in AML.[6][7]

The concurrent inactivation of these key survival proteins disrupts the integrity of the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic cascade.

Induction of Apoptosis

By dismantling the anti-apoptotic defenses of the AML cell through the degradation of Mcl-1 and inactivation of Bcl-2/Bcl-xL, SKI-178 triggers the mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c and the activation of caspases, leading to programmed cell death.[6] Notably, the efficacy of SKI-178 is not diminished in AML cells that exhibit multidrug resistance through mechanisms like the overexpression of multidrug-resistant protein 1 (MDR1) or Bcl-2 family members, highlighting its therapeutic potential for relapsed or refractory AML.[6]

Data Presentation: Efficacy of SKI-178 in AML Cell Lines

Quantitative data from preclinical studies demonstrate the potent cytotoxic effects of SKI-178 across various AML cell lines.

Table 1: IC50 Values of SKI-178 in Human AML Cell Lines

| Cell Line | AML Subtype | Key Genetic Features | IC50 (µM) |

| HL-60 | M2 | MYC amplification | ~0.4 - 0.8 |

| U937 | M5 | CALM-AF10 fusion | ~0.4 - 0.8 |

| MOLM-13 | M5a | MLL-AF9 fusion, FLT3-ITD | ~0.4 - 0.8 |

| MV4-11 | M5 | MLL-AF4 fusion, FLT3-ITD | ~0.4 - 0.8 |

| HL-60/VCR | M2 (Vincristine-resistant) | MDR1 overexpression | ~0.4 - 0.8 |

Data compiled from reported ranges in literature.[4] The cytotoxic IC50 of SKI-178 generally ranges from about 400–800 nM depending on the cell line.

Table 2: Apoptosis Induction by SKI-178 in HL-60 Cells

| Treatment | Concentration (µM) | Duration (h) | Total Apoptosis (%) (Annexin V Positive) |

| DMSO (Control) | - | 48 | ~5-10% |

| SKI-178 | 5 | 48 | >60% |

Data interpreted from representative experiments combining SKI-178 with other agents, showing a significant increase in apoptosis.[1]

Key Experimental Protocols

The following protocols are detailed methodologies for the key experiments used to elucidate the mechanism of action of SKI-178.

Cell Viability and IC50 Determination

This protocol is used to determine the concentration of SKI-178 that inhibits the growth of AML cells by 50% (IC50).

-

Cell Seeding: Seed AML cells (e.g., HL-60, U937, MOLM-13) in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Drug Preparation: Prepare a 2X serial dilution of SKI-178 in culture medium.

-

Treatment: Add 100 µL of the 2X drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assay: Add a cell viability reagent (e.g., MTS or resazurin-based assays) to each well according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence on a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Apoptosis Assay via Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Plate AML cells in a 6-well plate and treat with SKI-178 at the desired concentration (e.g., 5 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye (e.g., Propidium Iodide (PI) or 7-AAD).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI/7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.

-

Western Blotting for Signaling Protein Analysis

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the signaling pathway.

-

Cell Lysis: After treatment with SKI-178, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Bcl-2 (Ser70), Mcl-1, SphK1, SphK2, CDK1, GAPDH). Dilute antibodies according to manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the direct binding of a drug to its target protein in intact cells.

-

Cell Treatment: Treat intact AML cells with SKI-178 or vehicle control for 1 hour at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Analysis: Carefully collect the supernatant and analyze the amount of soluble target protein (SphK1, SphK2, or tubulin) remaining at each temperature point by Western blotting.

-

Interpretation: A stabilizing ligand like SKI-178 will increase the thermal stability of its target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a rightward shift in the melting curve.

Visualizations: Pathways and Workflows

Signaling Pathway of SKI-178 in AML Cells

Caption: SKI-178 dual-targeting and downstream apoptotic signaling cascade in AML cells.

Experimental Workflow for Apoptosis Quantification

Caption: Workflow for quantifying SKI-178-induced apoptosis using Annexin V/PI staining.

Logical Relationship of SKI-178's Synergistic Action

Caption: Logical diagram illustrating the synergistic anti-AML activity of SKI-178.

References

- 1. Targeting sphingosine kinase 1 induces MCL1-dependent cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Sphingosine Kinase Isoforms Effectively Reduces Growth and Survival of Neoplastic Mast Cells With D816V-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Dual-Pronged Attack of SKi-178: A Multi-Targeted Inhibitor of Sphingosine Kinases and Microtubule Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

SKi-178 is a potent small molecule inhibitor initially developed as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1). However, subsequent research has revealed a more complex and multi-targeted mechanism of action, positioning it as a promising anti-cancer therapeutic. The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) .[1][2][3][4][5] Concurrently, SKi-178 functions as a microtubule network disrupting agent .[1][3] This dual activity—inhibiting the pro-survival sphingolipid signaling pathway while also disrupting cellular structure and division—results in a synergistic and potent cytotoxic effect in a broad range of cancer cell lines, including multi-drug resistant types.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of SKi-178.

| Parameter | Value | Target | Notes | Reference |

| Ki | 1.3 µM | SphK1 | Competitive inhibitor of sphingosine binding. | [6][7] |

| IC50 Range | 0.1 - 1.8 µM | Various Cancer Cell Lines | Cytotoxic concentrations vary depending on the cell line. | [2] |

| Selectivity | At least 20-fold selectivity for SphK1 over SphK2 (initially reported) | SphK1 vs. SphK2 | Later studies confirmed it engages both isoforms. | [7] |

| In Vivo Dosage (AML model) | 5, 10, 20 mg/Kg | MLL-AF9 mouse model | Administered every other day for 10 weeks. | [1] |

Signaling Pathways and Mechanism of Action

SKi-178's therapeutic potential stems from its ability to simultaneously disrupt two critical cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic sphingosine to the pro-survival sphingosine-1-phosphate (S1P).[8][9] By inhibiting both SphK1 and SphK2, SKi-178 shifts the cellular "sphingolipid rheostat" towards apoptosis.[2] This inhibition leads to:

-

Decreased S1P formation: This reduces pro-mitogenic and pro-survival signaling.[1][2][4]

-

Increased ceramide accumulation: Elevated levels of the pro-apoptotic lipid ceramide contribute to cell death.[1][4]

In prostate cancer cells, the inhibition of SphKs by SKi-178 has been shown to inactivate the Akt-mTOR signaling pathway and activate the JNK cascade, further promoting apoptosis.[4][5]

Disruption of Microtubule Dynamics

In addition to its effects on sphingolipid metabolism, SKi-178 acts as a microtubule network disrupting agent.[1][3] This leads to:

-

Prolonged Mitotic Arrest: Disruption of the microtubule network stalls cells in mitosis.[1][10]

-

Sustained CDK1 Activation: The prolonged mitotic state leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1).[1][10]

-

Inhibition of Anti-Apoptotic Bcl-2 Family Members: Activated CDK1 phosphorylates and inhibits the pro-survival proteins Bcl-2 and Bcl-xl, and promotes the degradation of Mcl-1, ultimately triggering the intrinsic apoptotic cascade.[1][10]

The simultaneous inhibition of SphKs and disruption of microtubules have been shown to be synergistic in inducing apoptosis in acute myeloid leukemia (AML) cell lines.[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key experiments used to characterize SKi-178.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify direct target engagement of SKi-178 with SphK1 and SphK2 in intact cells.[1][11]

-

Cell Culture and Treatment: HEK293 cells over-expressing FLAG-tagged SphK1 or SphK2 are cultured to confluency. The cells are then incubated with SKi-178 (e.g., 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Heating and Lysis: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then divided into aliquots and heated to a range of temperatures to induce thermal denaturation of proteins.

-

Protein Extraction: After heating, the cells are lysed by freeze-thaw cycles. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: The soluble protein fractions are analyzed by Western blotting using primary antibodies specific for the FLAG-tag or the target protein (SphK1/SphK2). Actin is typically used as a loading control.

-

Data Analysis: The binding of SKi-178 to its target protein stabilizes it against thermal denaturation. This is observed as a higher amount of soluble target protein at elevated temperatures in the SKi-178-treated samples compared to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of SKi-178 on microtubule assembly.[12]

-

Reagents and Preparation: Purified tubulin is resuspended in a G-PEM buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, and 1 mM GTP). SKi-178 and a vehicle control (DMSO) are prepared at the desired concentrations.

-

Assay Setup: The assay is performed in a 96-well plate. The buffer, SKi-178 or control, and purified tubulin are pre-warmed to 37°C.

-

Initiation of Polymerization: The reaction is initiated by adding the tubulin to the wells.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the light scattering at 340 nm every minute for a set duration (e.g., 60 minutes) at 37°C.

-

Data Analysis: An increase in light scattering indicates tubulin polymerization. Inhibition of polymerization by SKi-178 is observed as a reduction in the rate and extent of light scattering compared to the control.

Conclusion

SKi-178 represents a novel multi-targeted therapeutic agent with a unique mechanism of action. Its ability to concurrently inhibit the pro-survival SphK/S1P signaling axis and disrupt the microtubule network provides a powerful, synergistic approach to inducing cancer cell death. This dual-pronged attack overcomes some of the limitations of single-target agents and holds significant promise for the treatment of various malignancies, including acute myeloid leukemia and prostate cancer. Further preclinical and clinical development of SKi-178 is warranted to fully explore its therapeutic potential.

References

- 1. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SKI-178 (SPHK1 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 7. Targeting sphingosine kinase 1 in acute myeloid leukemia: translation to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The apoptotic mechanism of action of the sphingosine kinase 1 selective inhibitor SKI-178 in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

SKi-178: A Dual Inhibitor of Sphingosine Kinase and Microtubule Dynamics - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKi-178 is a potent small molecule inhibitor demonstrating a multi-targeted mechanism of action that converges on the induction of apoptosis in cancer cells. Initially developed as a selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), subsequent research has revealed its activity against both SphK1 and SphK2, alongside a distinct function as a microtubule-disrupting agent. This dual activity synergistically contributes to its robust cytotoxic effects across a range of cancer cell lines, including those with multi-drug resistance. This technical guide provides an in-depth overview of the SKi-178 inhibitory pathway, compiling key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: A Dual-Pronged Attack

SKi-178 exerts its anti-cancer effects through two primary, interconnected mechanisms:

-

Inhibition of Sphingosine Kinases (SphK1 and SphK2): Sphingosine kinases are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration. Conversely, the substrate, sphingosine, and its precursor, ceramide, are pro-apoptotic. By inhibiting SphK1 and SphK2, SKi-178 disrupts the "sphingolipid rheostat," leading to a decrease in pro-survival S1P levels and an accumulation of pro-apoptotic ceramides (B1148491) and sphingosine.[1]

-

Disruption of Microtubule Dynamics: SKi-178 also functions as a microtubule network-disrupting agent. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, particularly in the formation of the mitotic spindle. By interfering with microtubule polymerization, SKi-178 induces a prolonged mitotic arrest.[1]

The synergistic effect of these two actions leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. This prolonged CDK1 activation during mitotic arrest is a critical event that ultimately triggers the intrinsic apoptotic cascade.[2]

Quantitative Data

The following tables summarize the inhibitory and cytotoxic activities of SKi-178 as reported in the literature.

| Target | Inhibitory Constant (Ki) | Assay Method | Reference |

| SphK1 | 1.3 µM | Competitive inhibitor of sphingosine binding | Echelon Biosciences |

| SphK2 | No inhibition up to 25 µM | Competitive inhibitor of sphingosine binding | Echelon Biosciences |

| SphK1 & SphK2 | Direct engagement and stabilization | Cellular Thermal Shift Assay (CETSA) | Hengst JA, et al. (2017) |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | ~0.4 - 0.8 | Hengst JA, et al. (2017) |

| MTR3 | Multi-drug resistant | 0.1 - 1.8 | MedChemExpress |

| NCI-ADR | Multi-drug resistant | 0.1 - 1.8 | MedChemExpress |

| HL60/VCR | Multi-drug resistant | 0.1 - 1.8 | MedChemExpress |

| MCF-7 | Breast Cancer | Low to sub-micromolar | Echelon Biosciences |

| A549 | Lung Cancer | Low to sub-micromolar | Echelon Biosciences |

| Panc-1 | Pancreatic Cancer | Low to sub-micromolar | Echelon Biosciences |

Signaling Pathways

SKi-178 Inhibition of the Sphingosine Kinase Pathway

Caption: SKi-178 inhibits SphK1 and SphK2, leading to decreased pro-survival S1P and increased pro-apoptotic ceramide/sphingosine.

SKi-178-Induced Apoptosis via Microtubule Disruption and CDK1 Activation

Caption: SKi-178 disrupts microtubules, causing mitotic arrest, sustained CDK1 activation, and subsequent apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of SKi-178, based on published literature.

Cellular Thermal Shift Assay (CETSA)

This assay is used to determine the direct engagement of SKi-178 with its protein targets (SphK1 and SphK2) in intact cells.

-

Cell Culture and Treatment: Human acute myeloid leukemia (AML) cell lines (e.g., HL-60) are cultured to a density of approximately 1x10^6 cells/mL. Cells are treated with SKi-178 (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) at 37°C.

-

Thermal Denaturation: Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Cells are lysed by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble and Precipitated Fractions: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blot Analysis: The supernatant (soluble fraction) is collected, and protein concentration is determined. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for SphK1 and SphK2. An appropriate loading control (e.g., β-actin) is also probed.

-

Data Analysis: The band intensities are quantified, and the amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve in the presence of SKi-178 indicates direct binding and stabilization of the target protein.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of SKi-178 on the assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin protein, GTP, and a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Assay Setup: The assay is performed in a 96-well plate. A reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer is prepared on ice.

-

Compound Addition: SKi-178 at various concentrations or vehicle control is added to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.

-

Measurement: The plate is immediately placed in a spectrophotometer pre-heated to 37°C, and the change in absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibition of polymerization by SKi-178 will result in a decrease in the rate and maximal absorbance compared to the vehicle control.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the levels and phosphorylation status of proteins involved in the apoptotic pathway following SKi-178 treatment.

-

Cell Lysis: AML cells are treated with SKi-178 (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against proteins of interest, such as phospho-Bcl-2 (Ser70), total Bcl-2, Mcl-1, cleaved caspase-3, and PARP. A loading control like β-actin or GAPDH is also probed.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities are quantified using densitometry software to determine the relative changes in protein expression and phosphorylation.

Logical Workflow

Caption: A logical workflow for the investigation and development of SKi-178 as a therapeutic agent.

Conclusion

SKi-178 represents a promising multi-targeted anti-cancer agent with a well-defined, dual mechanism of action. By simultaneously inhibiting the pro-survival sphingosine kinase pathway and disrupting microtubule dynamics, it effectively induces mitotic arrest and subsequent apoptosis in cancer cells. The convergence of these pathways on the sustained activation of CDK1 provides a clear molecular rationale for its potent cytotoxicity. This guide provides a comprehensive technical overview to support further research and development of SKi-178 and related compounds as novel cancer therapeutics.

References

- 1. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 1-Mediated Bcl-xL/Bcl-2 Phosphorylation Acts as a Functional Link Coupling Mitotic Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

SKi-178 as a Microtubule Disrupting Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKi-178 is a novel small molecule inhibitor demonstrating a dual mechanism of action, targeting both sphingosine (B13886) kinases (SphK1 and SphK2) and microtubule dynamics. This dual activity leads to potent cytotoxic effects across a broad spectrum of cancer cell lines, including those with multi-drug resistance. SKi-178 induces mitotic arrest, culminating in apoptotic cell death through a CDK1-dependent signaling cascade that involves the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins. In prostate cancer models, SKi-178 has also been shown to modulate the Akt-mTOR and JNK signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drug development. Agents that disrupt microtubule dynamics interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

SKi-178 has emerged as a promising anti-cancer agent due to its unique dual-targeting capability.[1][2][3] Initially identified as a sphingosine kinase inhibitor, further studies revealed its direct impairment of microtubule assembly.[1][4] This multi-targeted approach may offer a synergistic therapeutic advantage, potentially overcoming resistance mechanisms associated with single-target agents.

Mechanism of Action

SKi-178 exerts its cytotoxic effects through a coordinated, multi-pronged attack on critical cellular processes.

Dual Inhibition of Sphingosine Kinases (SphK1/2)

SKi-178 is a potent inhibitor of both SphK1 and SphK2, key enzymes in sphingolipid metabolism.[1][4] These kinases catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration. By inhibiting SphK1 and SphK2, SKi-178 disrupts the balance of the "sphingolipid rheostat," leading to a decrease in pro-survival S1P levels and an increase in pro-apoptotic sphingolipids like ceramide.[4][5]

Microtubule Network Disruption

In addition to its effects on sphingolipid signaling, SKi-178 directly interferes with microtubule polymerization.[1][4] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

The sustained mitotic arrest induced by SKi-178 triggers the intrinsic apoptotic pathway. A key mediator of this process is the cyclin-dependent kinase 1 (CDK1).[2][6] Prolonged activation of CDK1 during mitotic arrest leads to the phosphorylation of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[2] This phosphorylation event inhibits their pro-survival function, tipping the cellular balance towards apoptosis.

In the context of prostate cancer, SKi-178 has also been shown to inhibit the pro-survival Akt-mTOR signaling pathway while simultaneously activating the pro-apoptotic JNK pathway.[7]

Data Presentation

Cytotoxicity

SKi-178 demonstrates potent cytotoxicity across a range of cancer cell lines, with IC50 values typically falling in the sub-micromolar to low micromolar range.

| Parameter | Value | Cell Lines | Reference |

| Cytotoxic IC50 Range | 0.1 - 1.8 µM | Broad range of drug-sensitive and multi-drug resistant cancer cell lines | [4][6] |

| Cytotoxic IC50 Range | 400 - 800 nM | Various cancer cell lines | [1] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SKi-178 in cancer cell lines.

General Protocol (MTT/WST-based):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SKi-178 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a WST (water-soluble tetrazolium salt) reagent to each well and incubate for 1-4 hours.

-

Signal Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. For WST assays, the product is soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the SKi-178 concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by SKi-178.

General Protocol (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cell Treatment: Treat cells with SKi-178 at a relevant concentration (e.g., near the IC50 value) for a specified time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of SKi-178 on cell cycle distribution.

General Protocol (Propidium Iodide Staining):

-

Cell Treatment: Treat cells with SKi-178 for various time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of SKi-178 on the polymerization of purified tubulin.

General Protocol (Turbidity-based):

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution.

-

Reaction Setup: In a 96-well plate pre-warmed to 37°C, add tubulin, GTP, and SKi-178 at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole, vehicle) controls.

-

Polymerization Monitoring: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance reflects the light scattering caused by microtubule formation.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of SKi-178 can be compared to the controls to determine its inhibitory effect.

Mandatory Visualizations

Caption: Dual mechanism of action of SKi-178 leading to apoptosis.

Caption: SKi-178 signaling in prostate cancer cells.

Caption: General experimental workflow for evaluating SKi-178.

Conclusion

SKi-178 is a promising multi-targeted anti-cancer agent with a well-defined dual mechanism of action involving the inhibition of sphingosine kinases and the disruption of microtubule dynamics. This leads to mitotic arrest and CDK1-dependent apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of SKi-178 as a potential therapeutic. Its efficacy in multi-drug resistant cell lines and in vivo models highlights its potential to address unmet needs in oncology. Further investigation is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection in future clinical trials.

References

- 1. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The apoptotic mechanism of action of the sphingosine kinase 1 selective inhibitor SKI-178 in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SKI-178: A Multi-Targeted Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The sphingolipid metabolic pathway has emerged as a critical regulator of the cancer cell fate, balancing between pro-apoptotic ceramide and sphingosine (B13886), and pro-survival sphingosine-1-phosphate (S1P). The enzymes responsible for the production of S1P, sphingosine kinase 1 and 2 (SphK1 and SphK2), are frequently overexpressed in various cancers, contributing to tumorigenesis, progression, and drug resistance.[1][2] SKI-178 was initially developed as a selective inhibitor of SphK1 but has since been characterized as a potent, multi-targeted agent with significant therapeutic potential, particularly in hematological malignancies and solid tumors.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SKI-178.

Quantitative Data Summary

The following tables summarize the key quantitative data for SKI-178, including its inhibitory activity against its primary targets and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of SKI-178

| Target | Inhibition Constant (Ki) | Notes |

| SphK1 | 1.3 µM | Competitive inhibitor with respect to sphingosine.[6] |

| SphK2 | Not initially inhibited up to 25 µM | Originally considered SphK1-selective.[6] |

| SphK1 & SphK2 | Engaged in intact cells | Cellular Thermal Shift Assay (CETSA) confirmed direct binding to both isoforms at concentrations consistent with cytotoxic IC50 values.[4][7] |

Table 2: Cytotoxic Activity (IC50) of SKI-178 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| Various | Broad range of cancer cell lines | 0.1 - 1.8 | Includes both drug-sensitive and multi-drug resistant cell lines.[1][2][5] |

| AML Cell Lines | Acute Myeloid Leukemia | ~0.5 - 1.0 | Dependent on the specific AML cell line.[8] |

| MTR3, NCI-ADR, HL60/VCR | Multi-drug Resistant Cancer | 0.1 - 1.8 | Effective in cell lines with resistance mediated by multidrug-resistant protein 1.[3] |

| MCF-7 | Breast Cancer | Low to sub-micromolar | Specific value not provided in the search results.[6] |

| A549 | Lung Cancer | Low to sub-micromolar | Specific value not provided in the search results.[6] |

| Panc-1 | Pancreatic Cancer | Low to sub-micromolar | Specific value not provided in the search results.[6] |

Table 3: In Vivo Efficacy of SKI-178 in an AML Mouse Model

| Mouse Model | Treatment Dose | Outcome |

| MLL-AF9 AML Mouse Model | 20 mg/kg | Induced complete remission and a dose-dependent increase in survival.[1][2][3] |

Core Signaling Pathways and Mechanism of Action

SKI-178 exerts its anti-cancer effects through a multi-pronged mechanism that involves the inhibition of sphingosine kinases and the disruption of microtubule dynamics, ultimately leading to mitotic catastrophe and apoptosis.

Sphingolipid Rheostat Modulation

By inhibiting both SphK1 and SphK2, SKI-178 shifts the balance of the "sphingolipid rheostat". This dual inhibition leads to a decrease in the pro-survival molecule S1P and an accumulation of the pro-apoptotic sphingolipids, ceramide and sphingosine.[1][2]

Caption: SKI-178 inhibits SphK1/2, shifting the sphingolipid balance towards apoptosis.

Induction of Mitotic Arrest and Apoptosis

A key mechanism of SKI-178-induced cell death is the induction of prolonged mitosis.[3] This is a consequence of its dual action as a sphingosine kinase inhibitor and a microtubule network disrupting agent.[4][5] The mitotic arrest leads to sustained activation of Cyclin-Dependent Kinase 1 (CDK1), which in turn phosphorylates and inactivates anti-apoptotic Bcl-2 family members (Bcl-2 and Bcl-xL) and promotes the degradation of Mcl-1.[3][4] This ultimately triggers the intrinsic apoptotic cascade.

Caption: SKI-178 induces apoptosis via mitotic arrest and sustained CDK1 activation.

Modulation of Pro-Survival Signaling Pathways

SKI-178 has also been shown to inhibit other key pro-survival signaling pathways in cancer cells. In prostate cancer, SKI-178 treatment leads to the inhibition of the Akt-mTOR pathway and the activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling cascade.[9][10]

Caption: SKI-178 inhibits Akt-mTOR and activates JNK signaling.

Key Experimental Methodologies

The following sections provide an overview of the key experimental protocols used in the characterization of SKI-178.

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is used to verify direct target engagement in intact cells. The binding of a ligand (SKI-178) to its target protein (SphK1/2) can alter the protein's thermal stability.[7]

-

Methodology:

-

Intact cells are treated with SKI-178 or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.

-

An increase in the thermal stability of the target protein in the presence of SKI-178 indicates direct binding.[7]

-

In Vitro Tubulin Polymerization Assay

-

Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Methodology:

-

Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm.

-

SKI-178 or control compounds are added to the reaction to assess their effect on the rate and extent of tubulin polymerization.

-

A decrease in the rate and extent of polymerization indicates that the compound disrupts microtubule assembly.

-

CDK1 Kinase Activity Assay

-

Principle: This assay measures the enzymatic activity of CDK1, a key regulator of the cell cycle.

-

Methodology:

-

CDK1 is immunoprecipitated from cell lysates or a recombinant CDK1/Cyclin B complex is used.

-

The kinase reaction is initiated by adding a specific substrate (e.g., Histone H1) and ATP (often radiolabeled [γ-³²P]ATP or in a luminescence-based assay format).

-

The phosphorylation of the substrate by CDK1 is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

The effect of SKI-178 on CDK1 activity is determined by including the inhibitor in the reaction.

-

JNK Activation Assay

-

Principle: This assay measures the activation of the JNK signaling pathway, often by detecting the phosphorylation of JNK or its downstream targets.

-

Methodology:

-

Cells are treated with SKI-178 for various time points.

-

Cell lysates are prepared, and the levels of phosphorylated JNK (p-JNK) and total JNK are determined by Western blotting using phospho-specific and total protein antibodies.

-

Alternatively, an in vitro kinase assay can be performed by immunoprecipitating JNK and then incubating it with a substrate (e.g., c-Jun) and ATP to measure its kinase activity.

-

In Vivo Murine Models of Acute Myeloid Leukemia

-

Principle: These models are used to evaluate the therapeutic efficacy and safety of SKI-178 in a living organism.

-

Methodology:

-

Leukemia Induction: A common model is the MLL-AF9 retroviral transduction/transplantation model. In this model, hematopoietic stem and progenitor cells are isolated from donor mice, transduced with a retrovirus expressing the MLL-AF9 fusion oncogene, and then transplanted into lethally irradiated recipient mice.

-

Treatment: Once leukemia is established (monitored by peripheral blood counts), mice are treated with SKI-178 (e.g., 20 mg/kg via intraperitoneal injection, three times per week) or a vehicle control.

-

Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring overall survival, white blood cell counts, and the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen.

-

Conclusion

SKI-178 is a promising multi-targeted anti-cancer agent with a well-defined mechanism of action. Its ability to concurrently inhibit both isoforms of sphingosine kinase and disrupt microtubule dynamics provides a synergistic approach to inducing cancer cell death. The preclinical data, particularly in models of acute myeloid leukemia, are encouraging and support the further clinical development of SKI-178 as a novel therapeutic for various malignancies. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this potent inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. SKI-178 (SPHK1 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 7. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

SKi-178: A Multi-Targeted Approach to Apoptosis Induction in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKi-178 has emerged as a potent anti-cancer agent that induces apoptosis through a multi-targeted mechanism of action. Initially identified as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), further studies have revealed its role as a dual inhibitor of both SphK1 and SphK2, and as a microtubule dynamics disruptor.[1][2][3] This dual action leads to a synergistic induction of apoptosis, making SKi-178 a promising candidate for cancer therapy, including for multi-drug resistant subtypes.[1][4] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of SKi-178-induced apoptosis.

Core Mechanism of Action

SKi-178 exerts its cytotoxic effects through two primary, synergistic mechanisms: inhibition of sphingosine kinases and disruption of the microtubule network.[1][2]

-

Sphingosine Kinase (SphK) Inhibition: SKi-178 directly binds to and inhibits both SphK1 and SphK2.[1][2] These enzymes are critical regulators of the sphingolipid rheostat, catalyzing the conversion of the pro-apoptotic lipid ceramide and sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3][5] By inhibiting SphKs, SKi-178 decreases the levels of pro-survival S1P while simultaneously increasing the concentration of pro-apoptotic ceramide.[3][6][7]

-

Microtubule Network Disruption: In addition to its effects on lipid signaling, SKi-178 functions as a microtubule-targeting agent (MTA).[1][2][8] It disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. This leads to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]

The combination of these two activities—SphK inhibition and microtubule disruption—results in a potent, synergistic induction of apoptosis in cancer cells.[1][8]

Signaling Pathways of SKi-178-Induced Apoptosis

The pro-apoptotic signaling cascade initiated by SKi-178 converges on the sustained activation of Cyclin-Dependent Kinase 1 (CDK1) during a prolonged mitotic arrest, ultimately leading to the activation of the intrinsic apoptotic pathway.[1][4][9]

CDK1-Mediated Intrinsic Apoptosis in Hematological Malignancies

In acute myeloid leukemia (AML) cells, SKi-178 induces a state of prolonged mitosis.[4][9] This extended mitotic phase is characterized by the sustained activation of CDK1.[1][4][10] CDK1, a key regulator of mitosis, then phosphorylates and inactivates several pro-survival members of the Bcl-2 family. Specifically, sustained CDK1 activation leads to:

-

Phosphorylation of Bcl-2 and Bcl-xL , which inhibits their anti-apoptotic function.[1][4][9]

-

Phosphorylation and subsequent degradation of Mcl-1 , another crucial pro-survival Bcl-2 family protein.[4][9][10]

The neutralization of these pro-survival proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptotic cell death.[4][6] This CDK1-dependent mechanism has been shown to be effective even in multi-drug resistant AML cells.[4][10]

Caption: SKi-178 signaling in AML apoptosis.

Akt/mTOR and JNK Pathways in Solid Tumors

In prostate cancer cells, SKi-178-induced apoptosis involves the modulation of additional signaling pathways.[6][7] Treatment with SKi-178 leads to:

-

Inhibition of the Akt-mTOR pathway: This is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Its inhibition by SKi-178 contributes to cell cycle arrest and apoptosis.[6][7]

-

Activation of the JNK pathway: Sustained activation of the c-Jun N-terminal kinase (JNK) cascade is a pro-apoptotic signal in prostate cancer cells.[6][7]

These events, coupled with impaired mitochondrial function, ceramide accumulation, and caspase activation, drive robust apoptotic cell death.[6][7]

Caption: SKi-178 signaling in prostate cancer apoptosis.

Quantitative Data on SKi-178 Efficacy

The cytotoxic and inhibitory concentrations of SKi-178 have been determined across various cancer cell lines.

Table 1: IC50 Values of SKi-178 in Cancer Cell Lines

| Cell Line Type | IC50 Range (µM) | Reference(s) |

|---|---|---|

| Various Cancer Cell Lines | 0.1 - 1.8 | [3][5][9] |

| Specific Cancer Cell Lines | ~0.4 - 0.8 |[1][9] |

Table 2: Inhibitory Constants of SKi-178

| Target | Parameter | Value (µM) | Notes | Reference(s) |

|---|---|---|---|---|

| SphK1 | Ki | 1.3 | Competitive inhibitor of sphingosine binding. | [11] |

| SphK1 & SphK2 | Target Engagement | Concentrations consistent with cytotoxic IC50 | Determined by Cellular Thermal Shift Assay (CETSA) in intact cells. |[1][2] |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize SKi-178-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Tetrazolium salts (e.g., MTT) or WST-8 (in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of SKi-178 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against log concentration.

-

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with SKi-178 as described above.

-

Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.

-

Protocol:

-

Treat and harvest cells as previously described.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry, measuring the fluorescence intensity to generate a DNA content histogram.

-

Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: General workflow for assessing SKi-178 effects.

Conclusion

SKi-178 is a multi-targeted inhibitor that induces apoptosis in cancer cells through the dual inhibition of sphingosine kinases and the disruption of microtubule dynamics.[2] Its ability to trigger cell death via sustained CDK1 activation and subsequent modulation of the Bcl-2 family of proteins provides a robust mechanism for killing cancer cells, including those resistant to conventional therapies.[4][10] Further investigation in prostate cancer models reveals its impact on the Akt/mTOR and JNK signaling pathways.[6][7] The compelling preclinical data, demonstrating efficacy in various cancer models, supports the continued development of SKi-178 as a potent, multi-targeted anti-cancer therapeutic agent.[1][3]

References

- 1. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The apoptotic mechanism of action of the sphingosine kinase 1 selective inhibitor SKI-178 in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. SKI-178 (SPHK1 Inhibitor) - Echelon Biosciences [echelon-inc.com]

The Dual-Action Sphingosine Kinase Inhibitor SKI-178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a potent, cell-permeable small molecule inhibitor targeting sphingosine (B13886) kinases (SphK) 1 and 2, critical enzymes in the regulation of the sphingolipid rheostat. Dysregulation of this pathway is a hallmark of numerous cancers, making SphK an attractive therapeutic target. SKI-178 distinguishes itself from other SphK inhibitors through a multi-targeted mechanism of action that not only modulates the sphingolipid balance but also disrupts microtubule dynamics. This dual action leads to synergistic anti-cancer effects, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted mechanism of action of SKI-178, supplemented with detailed experimental protocols and data to facilitate further research and development.

Chemical Structure and Properties

SKI-178, with the IUPAC name N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, is a pyrazolocarbohydrazide compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][2][3][4] |

| Molecular Weight | 394.42 g/mol | [1][2][4][5] |

| CAS Number | 1259484-97-3 | [2][3][5] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | DMSO: up to 100 mg/mL | [1][6] |

| SMILES | O=C(C1=CC(C2=CC=C(OC)C=C2)=NN1)N/N=C(C3=CC=C(OC)C(OC)=C3)\C | [2] |

| InChI Key | GMFUWEBOUKIKRP-LPYMAVHISA-N | [3] |

Mechanism of Action: A Dual-Pronged Attack

SKI-178 exerts its potent anti-neoplastic effects through a synergistic, dual mechanism of action: inhibition of sphingosine kinases and disruption of microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

Sphingosine kinases are key regulators of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides (B1148491) and sphingosine, and pro-survival sphingosine-1-phosphate (S1P).[3] In many cancers, this balance is shifted towards increased S1P production, promoting cell proliferation, survival, and resistance to chemotherapy.[3]

SKI-178 acts as a competitive inhibitor at the sphingosine-binding site of both SphK1 and SphK2.[7] This inhibition leads to two critical downstream effects: a decrease in the production of pro-survival S1P and an accumulation of pro-apoptotic ceramides.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. In vitro tubulin polymerization assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

SKi-178 selectivity for SphK1 vs SphK2

An In-Depth Technical Guide on the Selectivity of SKI-178 for Sphingosine (B13886) Kinase 1 (SphK1) vs. Sphingosine Kinase 2 (SphK2)

Introduction

Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are critical enzymes in the regulation of the sphingolipid signaling pathway.[1] These kinases catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2] The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, influencing processes such as proliferation, survival, migration, and apoptosis.[1] In many cancers, this rheostat is deregulated, with SphK1 and/or SphK2 being overexpressed, leading to elevated S1P levels that promote tumorigenesis and drug resistance.[1][2] This has established the SphKs as promising therapeutic targets for anti-cancer drug development.

SKI-178 is a small molecule inhibitor developed to target this pathway. Initially characterized as a selective inhibitor of SphK1, subsequent and more advanced investigations have revealed a more complex and multi-targeted profile. This guide provides a comprehensive technical overview of the selectivity of SKI-178 for SphK1 versus SphK2, presenting key quantitative data, detailed experimental methodologies, and a discussion of its evolving pharmacological characterization.

Quantitative Data: SKI-178 Inhibition of SphK1 and SphK2

The reported inhibitory activity of SKI-178 against SphK1 and SphK2 has varied, reflecting an evolution in understanding based on different experimental methodologies. While early in-vitro studies suggested selectivity for SphK1, later in-cell target engagement assays demonstrated potent activity against both isoforms at physiologically relevant concentrations.

| Parameter | SphK1 | SphK2 | Cell Line / Condition | Source |

| K_i_ | ~1.3 µM | >25 µM (>20-fold selective) | In-vitro enzyme assay | [3][4] |

| IC_50_ | ~30 µM | No inhibition observed | In-vitro enzyme assay (artificial buffer) | [5] |

| Target Engagement | Binds and stabilizes | Binds and stabilizes | Intact cells (CETSA) | [6] |

| Cytotoxic IC_50_ | - | - | 0.1 µM to 1.8 µM | [1][7][8][9] |

| Cytotoxic IC_50_ | - | - | ~400 nM to 800 nM | [4][6] |

Note: The discrepancy in reported values highlights the importance of assay conditions. The Cellular Thermal Shift Assay (CETSA) provides evidence of direct target engagement in a more physiologically relevant cellular context, confirming that SKI-178 binds both SphK1 and SphK2 at concentrations that align with its cytotoxic effects.[6]

Signaling Pathway and Inhibitor Action

The sphingolipid rheostat is a critical signaling nexus controlling cell fate. SphK1 and SphK2 are central to this pathway, converting pro-apoptotic sphingosine into pro-survival S1P. SKI-178 disrupts this balance by inhibiting both kinases.

Caption: The Sphingolipid Rheostat and SKI-178's Mechanism of Action.

Experimental Protocols

The determination of inhibitor selectivity relies on robust biochemical and cell-based assays. The following are key methodologies used in the characterization of SKI-178.

In-vitro Kinase Inhibition Assay (IC_50_ Determination)

This type of assay measures the direct effect of an inhibitor on the catalytic activity of purified, recombinant enzymes. A common method is the ADP-Glo™ Kinase Assay.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A luciferase-based reaction converts the ADP to a light signal, which is measured by a luminometer.

-

Methodology:

-

Reaction Setup: Recombinant human SphK1 or SphK2 is incubated in a kinase reaction buffer containing the substrate (sphingosine), ATP, and varying concentrations of the inhibitor (SKI-178) or a vehicle control (e.g., DMSO).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzyme Ultra-Pure Luciferase and its substrate, to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer.

-

Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC_50_ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable nonlinear regression model.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement of a drug within intact cells, providing a more physiologically relevant assessment of target binding than in-vitro assays.[6] This technique was instrumental in redefining the selectivity profile of SKI-178.

-

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

-

Methodology:

-

Cell Treatment: Intact cells (e.g., AML cell lines) are incubated with varying concentrations of SKI-178 or a vehicle control for a specific duration.

-

Heating: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

-

Cell Lysis: Cells are lysed using methods such as freeze-thaw cycles or detergents to release cellular proteins.

-

Fractionation: The lysates are centrifuged at high speed to separate the soluble fraction (containing properly folded, non-denatured proteins) from the precipitated fraction (containing thermally denatured and aggregated proteins).

-

Protein Detection: The supernatant (soluble fraction) is collected, and the amount of target protein (SphK1 and SphK2) is quantified using Western blotting with specific antibodies.

-

Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore direct binding. This allows for the determination of the inhibitor concentration required to stabilize the protein.[6]

-

Logical Workflow for Inhibitor Selectivity Profiling

The characterization of a kinase inhibitor like SKI-178 follows a logical progression from initial biochemical screening to validation in a complex cellular environment.

Caption: Experimental Workflow for Determining Inhibitor Selectivity.

Discussion and Evolving View of SKI-178 Selectivity

The pharmacological profile of SKI-178 has been subject to refinement as more advanced analytical techniques have been applied.

Initial Characterization as SphK1-Selective: SKI-178 was originally developed and described as a novel, SphK1-selective inhibitor.[6] Early studies, likely relying on in-vitro assays with recombinant enzymes, demonstrated that SKI-178 was a competitive inhibitor of the sphingosine binding site on SphK1, with a K_i_ of approximately 1.3 µM and at least 20-fold selectivity over SphK2.[4] This characterization positioned SKI-178 as a tool to specifically probe the function of SphK1.

Re-evaluation Reveals a Dual SphK1/SphK2 Inhibitor: A critical re-examination of SKI-178's isoform selectivity using the CETSA technique in intact cells provided a new perspective.[6] These experiments demonstrated that SKI-178 directly binds to and stabilizes both SphK1 and SphK2.[6] Significantly, this engagement occurred at concentrations (approx. 400-800 nM) that correlate well with the cytotoxic IC_50_ values observed in multiple cancer cell lines.[6] This finding strongly suggests that at therapeutically relevant concentrations, SKI-178 functions as a dual inhibitor of both SphK isoforms, and its anti-cancer effects are likely a result of inhibiting both enzymes.[6][10]

A Multi-Targeted Agent: Beyond Sphingosine Kinases: Further investigation into the mechanism of action revealed an additional, unexpected activity. SKI-178 was also found to function as a microtubule network disrupting agent, both in vitro and in intact cells.[5][6] This polypharmacology is significant, as the combination of SphK inhibition and microtubule disruption was shown to synergistically induce apoptosis in acute myeloid leukemia (AML) cells.[6]

Conclusion

While initially developed as a selective SphK1 inhibitor, the current body of evidence conclusively characterizes SKI-178 as a multi-targeted agent. Advanced in-cell target engagement assays confirm that it potently inhibits both SphK1 and SphK2 at concentrations required to induce cancer cell death.[6] Furthermore, its distinct activity as a microtubule disrupting agent contributes to its potent cytotoxicity through a synergistic mechanism.[5][6] For researchers and drug developers, it is crucial to recognize SKI-178 not as a selective tool for SphK1, but as a potent dual SphK1/SphK2 inhibitor with an additional, functionally important anti-microtubule activity. This multi-targeted profile is key to understanding its therapeutic potential and mechanism of action in cancer models.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKI-178 (SPHK1 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of SKI-349, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SKI-178: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Initial Studies of SKi-178 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on SKi-178, a novel dual sphingosine (B13886) kinase 1 and 2 (SphK1/2) inhibitor, in the context of prostate cancer. The data herein is collated from foundational research demonstrating the potent anti-cancer activity of SKi-178 both in vitro and in vivo.

Core Findings

SKi-178 has been identified as a potent inhibitor of prostate cancer cell growth.[1][2] Studies show it effectively hinders cell viability, proliferation, migration, and cell cycle progression in both primary human prostate cancer cells and established cell lines.[1][2] The mechanism of action involves the induction of cell cycle arrest and apoptosis.[1] Furthermore, SKi-178 treatment impairs mitochondrial functions, leading to depolarization, production of reactive oxygen species, and depletion of ATP.[1][2] A key aspect of its molecular action is the potent inhibition of SphK activity, which in turn leads to the production of ceramide without affecting the expression levels of SphK1/2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies of SKi-178 in prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of SKi-178

| Cell Line | IC50 (µM) | Description |

| PC-3 | 1.8 - 0.1 | Human prostate adenocarcinoma |

| LNCaP | Data not explicitly quantified in snippets | Human prostate carcinoma |

| pCan1 | Data not explicitly quantified in snippets | Primary human prostate cancer cells |

| pCan2 | Data not explicitly quantified in snippets | Primary human prostate cancer cells |

Note: While specific IC50 values for all cell lines were not available in the provided search results, the general cytotoxic range for SKi-178 across various cancer cell lines is reported to be between 0.1 and 1.8 µM[3].

Table 2: In Vivo Efficacy of SKi-178 in PC-3 Xenograft Model

| Treatment Group | Tumor Growth Inhibition | Key Observations |